molecular formula C9H11NO3 B1357196 L-Tyrosine-D2 CAS No. 72963-27-0

L-Tyrosine-D2

Cat. No.: B1357196
CAS No.: 72963-27-0
M. Wt: 183.2 g/mol
InChI Key: OUYCCCASQSFEME-KETSZMSZSA-N
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Description

L-Tyrosine-D2 is a deuterated analog of the naturally occurring amino acid, tyrosine. This compound is characterized by the presence of two deuterium atoms at the 3-position of the propanoic acid side chain, which distinguishes it from its non-deuterated counterpart. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Scientific Research Applications

L-Tyrosine-D2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

    Biology: Employed in the study of enzyme kinetics and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of deuterated pharmaceuticals and other specialized chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-D2 typically involves the incorporation of deuterium into the tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the amino acid from simpler precursors.

Industrial Production Methods

Industrial production of deuterated compounds often relies on large-scale catalytic exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired scale of production and the availability of deuterated reagents. The process typically involves stringent reaction conditions to ensure high levels of deuterium incorporation and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-D2 undergoes various chemical reactions similar to those of non-deuterated tyrosine. These include:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of p-benzoquinone derivatives, while reduction of the amino group can yield primary amines.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The non-deuterated analog of L-Tyrosine-D2.

    Deuterated Phenylalanine: Another deuterated amino acid used in similar research applications.

    Deuterated Tryptophan: Used in studies of protein structure and function.

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in studying metabolic pathways and reaction mechanisms. The incorporation of deuterium can lead to differences in reaction rates and product distributions, offering deeper insights into biochemical processes.

Properties

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-KETSZMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583957
Record name L-(beta,beta-~2~H_2_)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72963-27-0
Record name L-(beta,beta-~2~H_2_)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72963-27-0
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